1-乙基-5-羟基-1H-吡唑-4-羧酸乙酯

描述

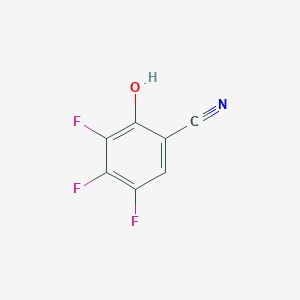

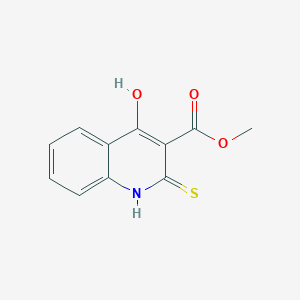

“Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” is a chemical compound . It is a powder in its physical form . The IUPAC name for this compound is “ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” and its Inchi Code is "1S/C8H12N2O3/c1-3-10-7 (11)6 (5-9-10)8 (12)13-4-2/h5,11H,3-4H2,1-2H3" .

Physical And Chemical Properties Analysis

“Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” is a powder in its physical form .

科学研究应用

Medicinal Chemistry

Summary of the Application

Pyrazole derivatives have a wide range of biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . They have garnered substantial interest from researchers due to their diverse biological activities .

Methods of Application

The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .

Results or Outcomes

The synthesis of pyrazole derivatives has been advanced by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

Malaria Treatment

Summary of the Application

In silico evaluation of various regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates and their acyclic precursors yielded promising results with respect to their binding in the active site of dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH) .

Methods of Application

Four ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers were prepared by two-step syntheses via enaminone-type reagents or key intermediates . The synthesis of 5-hydroxy-1H-pyrazoles was carried out using the literature protocol comprising acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .

Results or Outcomes

Testing the pyrazole derivatives for the inhibition of PfDHODH showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates (~30% inhibition) were slightly more potent than a known inhibitor, diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (19% inhibition) .

Agrochemistry

Summary of the Application

Pyrazoles are used in agrochemistry due to their ability to control pests .

Methods of Application

The synthesis of pyrazoles in this field involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Results or Outcomes

The use of pyrazoles in agrochemistry has helped in the effective control of pests, contributing to increased crop yield .

Coordination Chemistry

Summary of the Application

Pyrazoles are used in coordination chemistry due to their ability to form complexes with metals .

Methods of Application

The synthesis of pyrazoles in this field involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

Results or Outcomes

The formation of metal complexes with pyrazoles has expanded the scope of coordination chemistry .

Organometallic Chemistry

Summary of the Application

Pyrazoles are used in organometallic chemistry due to their ability to form organometallic compounds .

Results or Outcomes

The formation of organometallic compounds with pyrazoles has expanded the scope of organometallic chemistry .

Insecticidal Activities

Summary of the Application

Pyrazole derivatives have been found to have insecticidal activities .

Results or Outcomes

The use of pyrazoles in insecticides has helped in the effective control of pests .

安全和危害

The safety information for “ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

ethyl 2-ethyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-7(11)6(5-9-10)8(12)13-4-2/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBKCBYUKMCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-1,7-dihydro-1,4-dimethyl-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449615.png)

![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)

![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)

![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)

![[1,2,4]Triazolo[4,3-c]pyrimidin-5(1H)-one](/img/structure/B1449626.png)

![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)